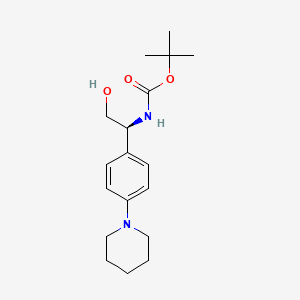

tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate

Description

tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyethyl moiety, and a para-substituted piperidin-1-ylphenyl ring. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and intermediates for bioactive molecules. Its stereochemistry and functional groups make it a versatile scaffold for structure-activity relationship (SAR) studies .

Properties

Molecular Formula |

C18H28N2O3 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-2-hydroxy-1-(4-piperidin-1-ylphenyl)ethyl]carbamate |

InChI |

InChI=1S/C18H28N2O3/c1-18(2,3)23-17(22)19-16(13-21)14-7-9-15(10-8-14)20-11-5-4-6-12-20/h7-10,16,21H,4-6,11-13H2,1-3H3,(H,19,22)/t16-/m1/s1 |

InChI Key |

NFLVFUAKYGCRRA-MRXNPFEDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1=CC=C(C=C1)N2CCCCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination for Chiral Amino Alcohol Formation

The (S)-2-hydroxyethylamine moiety is introduced via asymmetric reductive amination :

- Step 1 : Condense 4-(piperidin-1-yl)benzaldehyde with (S)-tert-butylsulfinamide in the presence of Ti(OiPr)₄ to form an imine.

- Step 2 : Reduce the imine with NaBH₄ to yield the chiral amino alcohol with >99% enantiomeric excess (ee).

Key Data :

Carbamate Protection with Boc Anhydride

The primary amine is protected using tert-butyl dicarbonate (Boc₂O) :

- Step : Treat the amino alcohol with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature.

Key Data :

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (S)-2-Hydroxy-1-(4-(piperidin-1-yl)phenyl)ethylamine | Boc₂O, TEA, DCM | tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate | 95% |

Alternative Routes and Optimization

Buchwald-Hartwig Amination for Aryl-Piperidine Bond Formation

For electron-rich aryl halides, palladium-catalyzed coupling is preferred:

- Step : React 4-bromophenyl ethanol with piperidine using Pd₂(dba)₃, XantPhos, and Cs₂CO₃ in toluene at 110°C.

Key Data :

| Substrate | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromophenyl ethanol | Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C | 4-(Piperidin-1-yl)phenethyl alcohol | 88% |

Enzymatic Resolution for Stereochemical Control

To enhance enantiopurity, lipase-mediated kinetic resolution is employed:

- Step : Treat racemic 2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl acetate with Candida antarctica lipase B (CAL-B) in vinyl acetate to isolate the (S)-enantiomer.

Key Data :

| Substrate | Enzyme/Conditions | Product | ee | Yield | Reference |

|---|---|---|---|---|---|

| Racemic acetate | CAL-B, vinyl acetate, 30°C | (S)-2-Hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl alcohol | 98% | 45% |

Purification and Characterization

- Purification : Silica gel chromatography (ethyl acetate/hexane) or preparative HPLC (ACN/water + 0.1% TFA).

- Characterization :

Industrial-Scale Considerations

- Cost-Efficiency : SNAr with piperidine is preferred over palladium catalysis for large-scale synthesis.

- Safety : Boc protection avoids hazardous isocyanate intermediates.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine group .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or substrate for various enzymes, providing insights into their function and regulation .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various synthetic processes .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features, bioactivity, and synthesis

*Molecular weight calculated based on formula C₁₈H₂₇N₂O₃.

Key Findings from Comparative Analysis:

Structural Diversity: The target compound’s piperidin-1-yl group provides a nitrogen-containing heterocycle, enhancing binding to enzymatic pockets (e.g., BACE1) compared to non-heterocyclic analogs like the diphenyl derivative . Fluorinated analogs (e.g., 5p) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Synthetic Efficiency: Compound 5p achieved a 97% yield, suggesting optimized reaction conditions for cyclopropylamino incorporation, whereas analogs with trifluoroethyl groups (e.g., 5k, 5j) showed lower yields (22–61%) due to steric or electronic challenges .

Functional Group Impact :

- The chloro and bromo substituents in and enhance electrophilic reactivity, aiding in cross-coupling reactions for further derivatization .

- Hydroxyethyl and dihydroxyethyl groups (target compound and ) improve solubility, critical for in vivo bioavailability .

Stereochemical Considerations :

- The (S)-configuration in the target compound and analogs (e.g., ) is crucial for enantioselective interactions, as seen in protease inhibitors where mismatched stereochemistry reduces potency by >90% .

Research Implications

- The piperidin-1-yl group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, making it superior to bulkier substituents (e.g., bicyclo[1.1.1]pentane in 5i) in penetrating blood-brain barrier for CNS targets .

- Future studies should explore hybrid analogs combining fluorine (from 5p) and dihydroxyethyl (from ) to optimize both stability and solubility.

Biological Activity

tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

- Molecular Formula : C₁₈H₂₈N₂O₃

- Molecular Weight : 320.43 g/mol

- CAS Number : Not available

The compound exhibits several mechanisms that contribute to its biological activity, primarily through interactions with neurochemical pathways. It has been noted for its potential as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase can enhance cholinergic transmission, which is often impaired in neurodegenerative conditions. This action may help mitigate cognitive decline by increasing the availability of acetylcholine in synaptic clefts.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid beta (Aβ) peptides. For instance, research indicates that the compound can significantly reduce TNF-α levels and free radical formation in astrocytes exposed to Aβ 1-42, suggesting a protective role against neuroinflammation and oxidative damage .

| Study | Cell Type | Treatment | Outcome |

|---|---|---|---|

| Study 1 | Astrocytes | Aβ 1-42 + Compound | Improved cell viability (62.98% vs. 43.78% without treatment) |

| Study 2 | Neuronal cells | Oxidative stress model | Reduced MDA levels compared to control |

In Vivo Studies

In vivo assessments have provided insights into the compound's pharmacokinetics and bioavailability. Although some studies indicated moderate protective effects against cognitive decline in animal models, results varied significantly based on the delivery method and dosage used .

Case Studies

- Cognitive Protection in Animal Models : A study involving scopolamine-induced cognitive impairment in rats demonstrated that administration of the compound led to a statistically significant reduction in oxidative stress markers compared to untreated controls. However, the effects were less pronounced than those observed with established treatments like galantamine .

- Neuroprotective Effects Against Aβ Toxicity : Another investigation highlighted the compound's ability to maintain astrocyte viability in the presence of toxic Aβ aggregates, indicating potential for therapeutic applications in Alzheimer's disease management .

Q & A

Q. What are the common synthetic routes for tert-Butyl (S)-(2-hydroxy-1-(4-(piperidin-1-yl)phenyl)ethyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the piperidine-substituted phenyl ring and (2) introduction of the tert-butyl carbamate group. A standard approach reacts tert-butyl chloroformate with a pre-synthesized amine intermediate under basic conditions (e.g., triethylamine in dichloromethane or THF) . Yield optimization hinges on controlling reaction temperature (0–25°C), stoichiometry of the chloroformate reagent (1.2–1.5 equivalents), and moisture exclusion to prevent hydrolysis. Evidence from analogous compounds suggests that slow addition of the base minimizes side reactions like dimerization .

Q. Table 1: Comparison of Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >80% yield |

| Solvent | DCM or THF | Minimal byproducts |

| Base | Triethylamine (1.5 eq) | Efficient carbamate formation |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry and functional groups. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (H) and 28–30 ppm (C), while the piperidinyl protons show multiplet splitting between 1.5–3.0 ppm .

- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] for CHNO: calc. 319.2015) .

- HPLC-PDA : Purity analysis (>95%) using a C18 column with acetonitrile/water gradients, monitoring at 210–254 nm .

Q. What safety precautions are essential during handling and storage?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Storage : Store at 2–8°C under inert gas (N or Ar) to prevent degradation. Desiccate to limit hydrolysis of the carbamate group .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does stereochemistry at the chiral center influence biological activity, and what strategies validate enantiomeric purity?

Methodological Answer: The (S)-configuration at the hydroxyethyl group is critical for target binding (e.g., enzyme inhibition). Enantiomeric purity is validated via:

- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/ethanol eluents to resolve enantiomers .

- Optical Rotation : Compare [α]_D$$^{20} values with literature standards (e.g., +15° to +25° for the (S)-enantiomer) .

Biological assays (e.g., IC comparisons) on separated enantiomers often reveal 10–100x potency differences, underscoring the need for rigorous stereochemical control .

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution on the carbamate and hydroxyl groups to predict nucleophilic/electrophilic sites. For example, the hydroxyl oxygen exhibits high electron density, favoring hydrogen bonding in docking studies .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). Focus on the piperidinyl moiety’s role in hydrophobic pocket binding .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic analogs .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : Use LC-MS to identify trace byproducts (e.g., hydrolyzed carbamate) that may antagonize activity .

- Assay Conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability. For example, serum-free media may enhance compound uptake .

- Target Polymorphism : Screen for genetic variants in biological models (e.g., CYP450 isoforms affecting metabolite profiles) .

Q. Table 2: Troubleshooting Data Contradictions

| Issue | Diagnostic Tool | Resolution Strategy |

|---|---|---|

| Variable IC | LC-MS impurity analysis | Repurify compound (>99% HPLC) |

| Inconsistent cell uptake | Fluorescent tagging | Track subcellular localization via confocal microscopy |

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance aqueous solubility (target: ≥1 mg/mL) .

- Prodrug Design : Modify the hydroxyl group to a phosphate ester (cleaved in vivo) to improve bioavailability .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation time .

Q. How are stability studies conducted under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2.0–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; the carbamate group is labile below pH 5.0 .

- Plasma Stability : Add compound to rat/human plasma (37°C), quench with acetonitrile at intervals, and quantify parent compound via LC-MS/MS. Half-life <2 hours necessitates prodrug approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.